N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Overview
Description
Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole rings . It’s a core structure found in many biologically active compounds, including some anticancer agents . The benzothiazole moiety is often key to the biological activity of these compounds .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core . The structure of the specific compound you mentioned would include a benzothiazole ring, a pyrimidone ring, and a carboxamide group.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present on the benzothiazole core .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from benzothiazole and pyrimidine, similar to the chemical , have been synthesized and evaluated for their antimicrobial activity. For example, a study reported the synthesis of related heterocycles, demonstrating their potential as therapeutic leads for new drug candidates due to their biological potential, especially in anti-inflammatory and anti-bacterial activities (Kale and Mene, 2013). Similarly, another research synthesized new functionalized triheterocyclic ring systems from a similar compound, showing promising antimicrobial activity against various bacteria and fungi strains (Bondock, 2015).
Novel Photoreactions
A study explored the photoconversion of 4-hydroxy-1,2-benzothiazine derivatives, related to the compound , into other heterocyclic structures upon irradiation. This highlights the potential use of such compounds in photochemical reactions and novel material synthesis (Elghamry, Döpp, & Henkel, 2007).
Anticancer Potential
Further research has explored the synthesis of benzothiazole derivatives for their in-vitro anticancer activity. For example, a novel heterocycle was prepared and screened for its anticancer activity towards various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Waghmare et al., 2013).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis . The target of these compounds is often DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to inhibit the activity of their target enzymes, disrupting the biosynthesis of essential components of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This disruption in the pathway leads to the inability of Mycobacterium tuberculosis to produce essential components of its cell wall, affecting its survival and proliferation .
Pharmacokinetics
It is noted that benzothiazole derivatives have shown favourable pharmacokinetic profiles in admet calculations .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the biosynthesis of the bacterial cell wall, the bacteria are unable to survive and proliferate, leading to their death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3S2/c23-14(20-17-19-9-5-1-3-7-11(9)26-17)13-15(24)21-18-22(16(13)25)10-6-2-4-8-12(10)27-18/h1-8,24H,(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNXGAGZCMONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=C4N(C3=O)C5=CC=CC=C5S4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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